4-amino-2-(2-chlorophenyl)-7-(4-ethoxyphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one
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Overview
Description
4-AMINO-2-(2-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-AMINO-2-(2-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE involves several steps, including the formation of the furoquinoline core and the introduction of the amino, chlorophenyl, and ethoxyphenyl groups. The specific synthetic routes and reaction conditions can vary, but they typically involve the use of reagents such as anhydrous solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ethoxy group can be hydrolyzed to form hydroxyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-AMINO-2-(2-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-AMINO-2-(2-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-AMINO-2-(2-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE include other furoquinoline derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C25H21ClN2O3 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-amino-2-(2-chlorophenyl)-7-(4-ethoxyphenyl)-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C25H21ClN2O3/c1-2-30-16-9-7-14(8-10-16)15-11-20-23(21(29)12-15)24(27)18-13-22(31-25(18)28-20)17-5-3-4-6-19(17)26/h3-10,13,15H,2,11-12H2,1H3,(H2,27,28) |
InChI Key |
NYQYAPFALMDZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=C4C=C(OC4=N3)C5=CC=CC=C5Cl)N |
Origin of Product |
United States |
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